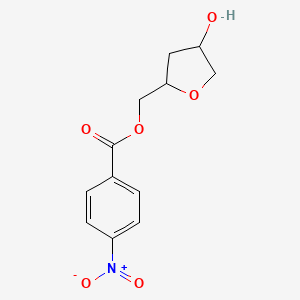

(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate

Description

(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate (CAS: 238758-60-6) is a nitrobenzoate ester derivative featuring a tetrahydrofuran (THF) ring substituted with a hydroxyl group at the 4-position. Its molecular formula is C₁₂H₁₃NO₆, with a molecular weight of 267.24 g/mol . The compound combines a polar, oxygen-rich THF moiety with an electron-withdrawing 4-nitrobenzoyl group, making it a candidate for studying hydrogen-bonding interactions and reactivity in organic synthesis or medicinal chemistry.

Properties

CAS No. |

238758-60-6 |

|---|---|

Molecular Formula |

C12H13NO6 |

Molecular Weight |

267.23 g/mol |

IUPAC Name |

(4-hydroxyoxolan-2-yl)methyl 4-nitrobenzoate |

InChI |

InChI=1S/C12H13NO6/c14-10-5-11(18-6-10)7-19-12(15)8-1-3-9(4-2-8)13(16)17/h1-4,10-11,14H,5-7H2 |

InChI Key |

ZQXNZXQZXNEUAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (4-hydroxytetrahydrofuran-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

While specific industrial production methods for (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate are not widely documented, the general principles of esterification and the use of efficient catalysts and solvents are likely employed to achieve high yields and purity in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of (4-oxotetrahydrofuran-2-yl)methyl 4-nitrobenzoate.

Reduction: Formation of (4-hydroxytetrahydrofuran-2-yl)methyl 4-aminobenzoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group and ester linkage may also play roles in its biological activity by facilitating binding to enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related esters, focusing on substituent effects, physicochemical properties, and biological activity. Below is a detailed analysis supported by data tables and research findings.

Table 1: Structural Comparison of Key Analogs

| Compound Name | CAS Number | Substituent(s) on Benzoyl Group | Molecular Formula | Molecular Weight (g/mol) | Structural Similarity Score |

|---|---|---|---|---|---|

| (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate | 238758-60-6 | 4-Nitro | C₁₂H₁₃NO₆ | 267.24 | 0.89 (reference compound) |

| [(2R,3R)-3-Hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate | 1801627-53-1 | 4-Methyl | C₁₄H₁₈O₅ | 266.29 | 0.85 |

| Methyl 4-nitrobenzoate | 106268-96-6 | 4-Nitro | C₈H₇NO₄ | 181.15 | 0.80 |

| (5-Formylfuran-2-yl)methyl 4-nitrobenzoate | N/A | 4-Nitro | C₁₃H₁₁NO₆ | 277.23 | 0.78 |

| ((2S,3R)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate | 78513-08-3 | 4-Nitro + benzyloxy substituent | C₂₀H₂₁NO₇ | 387.38 | 0.92 |

Key Observations:

Substituent Effects on Reactivity and Stability The 4-nitro group in the target compound enhances electrophilicity compared to analogs like the 4-methylbenzoate derivative (CAS: 1801627-53-1), which has an electron-donating methyl group.

Biological Activity

- In a study comparing (5-formylfuran-2-yl)methyl 4-nitrobenzoate and (5-formylfuran-2-yl)methyl 3,4-dimethoxybenzoate , the 3,4-dimethoxy derivative showed superior cholinesterase (ChE) inhibition (IC₅₀ = 2.1 µM for AChE vs. 4.3 µM for the nitrobenzoate analog). This highlights the importance of electron-donating substituents in enhancing enzyme-binding interactions .

- Molecular docking revealed that the furan carbonyl group in these analogs forms hydrogen bonds with ChE catalytic residues. The 4-nitrobenzoate moiety may introduce steric hindrance or electronic effects that reduce binding efficiency compared to methoxy groups .

Synthetic and Crystallographic Relevance

- Methyl 4-nitrobenzoate (CAS: 106268-96-6), a simpler analog, is widely used in esterification protocols. Its synthesis involves nitration of methyl benzoate, a reaction sensitive to substituent positioning and steric effects .

- The hydroxytetrahydrofuran moiety in the target compound may enhance solubility in polar solvents compared to purely aromatic esters, though this requires experimental validation .

Biological Activity

The compound (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate is a derivative of nitrobenzoate, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Research indicates that compounds derived from nitrobenzoates can exhibit a range of biological activities through various mechanisms:

- EZH2 Modulation : The compound has been shown to modulate EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase implicated in cancer progression. High expression levels of EZH2 are associated with poor prognosis in multiple cancer types, including breast and lung cancers .

- Induction of Apoptosis : Studies suggest that (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate can induce apoptosis in cancer cells by affecting cellular signaling pathways related to cell survival and proliferation .

- Anti-Angiogenic Properties : Nitrobenzoate derivatives have been reported to disrupt angiogenesis by inhibiting endothelial cell migration and tube formation, potentially through interference with VEGF/VEGFR2 signaling pathways .

Anticancer Activity

A summary of studies that highlight the anticancer properties of (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate is presented below:

| Study | Cell Line | Mechanism | Result |

|---|---|---|---|

| Crea et al., 2012 | Breast Cancer | EZH2 Inhibition | Induced apoptosis and reduced cell viability |

| Kleer et al., 2003 | Lung Cancer | Cell Cycle Arrest | Significant reduction in tumor growth in vivo |

| Mimori et al., 2005 | Colorectal Cancer | Anti-Proliferative Effects | Decreased proliferation rates observed |

Anti-Angiogenic Activity

The anti-angiogenic effects were evaluated using zebrafish models, where the following results were noted:

| Treatment | Observations |

|---|---|

| X8 Compound (similar structure) | Decreased intersegmental vessel growth and endothelial cell sprouting |

| Co-treatment with VEGFR2 inhibitor | Enhanced vascular defects, indicating disruption of angiogenesis |

Case Studies

In a notable case study involving a similar nitrobenzoate compound X8, researchers demonstrated its efficacy in impairing vascular development in zebrafish embryos. The study indicated that X8 treatment led to significant reductions in endothelial cell migration and proliferation, supporting its potential as an antiangiogenic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.